2-(2,4,6-Trichlorophenoxy)ethanol
Overview
Description
2-(2,4,6-Trichlorophenoxy)ethanol is an organic compound with the molecular formula C8H7Cl3O2. It is a white to yellow solid at room temperature and is known for its use in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,4,6-Trichlorophenoxy)ethanol can be synthesized through the selective chlorination of 2-phenoxyethanol. The process involves reacting 2-phenoxyethanol with chlorine in the presence of hydrogen chloride at temperatures ranging from -10°C to 50°C or in the presence of urea at temperatures from 20°C to 55°C. The reaction is carried out in a water/carbon tetrachloride solvent mixture .
Industrial Production Methods
In an industrial setting, the preparation of this compound involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process typically includes the chlorination step followed by purification through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trichlorophenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into less chlorinated phenoxy compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are commonly employed.
Major Products Formed
Oxidation: Formation of trichlorophenoxyacetic acid.
Reduction: Formation of less chlorinated phenoxyethanol derivatives.
Substitution: Formation of various substituted phenoxyethanol compounds.
Scientific Research Applications
2-(2,4,6-Trichlorophenoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trichlorophenoxy)ethanol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways by disrupting protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
2-(2,4,5-Trichlorophenoxy)ethanol: Similar in structure but with a different chlorine substitution pattern.
2-(2,4-Dichlorophenoxy)ethanol: Contains fewer chlorine atoms, leading to different chemical properties.
Uniqueness
2-(2,4,6-Trichlorophenoxy)ethanol is unique due to its specific chlorine substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly valuable in certain industrial and research applications .
Properties
IUPAC Name |
2-(2,4,6-trichlorophenoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O2/c9-5-3-6(10)8(7(11)4-5)13-2-1-12/h3-4,12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTZSANFAWWCRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCO)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210632 | |
Record name | Ethanol, 2-(2,4,6-trichlorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6161-87-1 | |
Record name | Ethanol, 2-(2,4,6-trichlorophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006161871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6161-87-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68796 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-(2,4,6-trichlorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the metabolic fate of prochloraz in rats, and how is 2-(2,4,6-trichlorophenoxy)ethanol involved?
A1: In rats, prochloraz undergoes extensive metabolism primarily via the opening of its imidazole ring followed by alkyl chain hydrolysis. [] This process leads to the formation of 2,4,6-trichlorophenoxyacetic acid and this compound, a major metabolite primarily present as a glucuronide conjugate. [] This suggests that this compound is a key intermediate in the detoxification and elimination pathway of prochloraz.
Q2: Where does this compound accumulate in the rat body, and how is it eliminated?
A2: While tissue residues of prochloraz equivalents are generally low 96 hours post-administration, the highest concentrations are found in the liver (2.8-5.1 mg prochloraz equivalents/kg tissue) and kidneys (1.5-2.1 mg prochloraz equivalents/kg tissue). [] These organs are the primary sites of metabolism and excretion. Notably, this compound, primarily as a glucuronide conjugate, contributes significantly to these residues. [] Elimination of metabolites, including this compound conjugates, occurs primarily through urine within 96 hours post-administration. []
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